Chemical Properties & Medicinal Utility of 3-[(2-Fluorophenyl)sulfonyl]azetidine: A Technical Guide
Chemical Properties & Medicinal Utility of 3-[(2-Fluorophenyl)sulfonyl]azetidine: A Technical Guide
Topic: Chemical properties of 3-[(2-Fluorophenyl)sulfonyl]azetidine for medicinal chemistry Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide analyzes the physicochemical profile, synthetic accessibility, and medicinal chemistry utility of 3-[(2-Fluorophenyl)sulfonyl]azetidine . As a fragment-based drug discovery (FBDD) scaffold, this molecule integrates the high
Physicochemical Profile & Mechanistic Insights[1][2][3][4][5][6][7]
The utility of 3-[(2-Fluorophenyl)sulfonyl]azetidine stems from the interplay between ring strain, inductive effects, and metabolic blocking strategies.
Basicity and Ionization (pKa Modulation)
Unlike typical secondary amines (pKa ~11), the azetidine nitrogen in this scaffold exhibits attenuated basicity.
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Mechanism: The sulfonyl group at the C3 position exerts a strong electron-withdrawing inductive effect (
) through the carbon framework. This withdraws electron density from the nitrogen lone pair, lowering the pKa. -
Medicinal Impact: The estimated pKa is approximately 8.5–9.2 . This shift is critical for CNS drug design; it reduces the fraction of ionized species at physiological pH (7.4) compared to piperidines or pyrrolidines, thereby enhancing passive permeability across the blood-brain barrier (BBB) while retaining sufficient solubility.
Lipophilicity and Metabolic Stability
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LogP/LogD: The azetidine ring significantly lowers LogP relative to six-membered analogues (e.g., piperidines) due to its compact, polar nature.
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Fluorine Effect: The ortho-fluorine atom on the phenyl ring serves two functions:
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Metabolic Blocking: It sterically and electronically impedes CYP450-mediated oxidation at the chemically labile ortho and para positions.
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Conformational Bias: The C–F bond creates a dipole that can influence the preferred puckering angle of the azetidine ring and the torsion angle of the sulfonyl linker, potentially locking the molecule into a bioactive conformation.
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Quantitative Property Summary
| Property | Value / Characteristic | Medicinal Chemistry Implication |
| Molecular Weight | 215.25 g/mol (Free Base) | Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant). |
| pKa (Calc.) | ~8.8 | Balanced permeability/solubility profile. |
| H-Bond Donors | 1 (NH) | Vector for derivatization (Amide/Urea formation). |
| H-Bond Acceptors | 3 (O, O, F) | Sulfone oxygens act as weak acceptors; Fluorine modulates electrostatics. |
| Topological PSA | ~54 Ų | Favorable for membrane permeability (< 90 Ų). |
| Metabolic Liability | Low | Sulfone is fully oxidized; Fluorine protects the aryl ring. |
Synthetic Accessibility & Derivatization Protocols
The synthesis of 3-[(2-Fluorophenyl)sulfonyl]azetidine requires controlling the reactivity of the strained ring while installing the bulky sulfone group.
Core Synthesis Workflow
The most robust route utilizes a nucleophilic displacement strategy on an N-protected azetidine precursor.
Figure 1: Synthetic Pathway for Core Scaffold Generation
Detailed Experimental Protocol: Sulfonylation & Deprotection
Step 1: Copper-Catalyzed Sulfonylation
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Reagents: Charge a reaction vial with tert-butyl 3-iodoazetidine-1-carboxylate (1.0 equiv), sodium 2-fluorobenzenesulfinate (1.5 equiv), CuI (0.1 equiv), and L-Proline (0.2 equiv).
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Solvent: Add anhydrous DMSO (0.2 M concentration).
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Conditions: Degas with nitrogen, seal, and heat to 90°C for 12–16 hours.
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Workup: Dilute with EtOAc, wash with water and brine to remove DMSO. Dry over
and concentrate. Purify via flash chromatography (Hexane/EtOAc gradient).
Step 2: N-Boc Deprotection
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Reaction: Dissolve the intermediate in DCM. Add TFA (10 equiv) dropwise at 0°C.
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Monitoring: Stir at room temperature for 2 hours (monitor by LCMS for disappearance of starting material).
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Isolation: Concentrate in vacuo. Redissolve in minimal MeOH and add
or 4M HCl in dioxane to precipitate the hydrochloride salt. Filter and dry under high vacuum.
Functionalization Strategies (N-Derivatization)
The secondary amine (N1) is the primary vector for library expansion.
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Reductive Amination: React with aldehydes using
in DCE. -
Amidation: React with carboxylic acids using HATU/DIPEA in DMF.
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Urea Formation: React with isocyanates or carbamoyl chlorides in DCM/TEA.
Medicinal Chemistry Applications
This scaffold is particularly valuable when "escaping flatland"—moving away from planar aromatic rings to saturated, 3D structures.
Bioisosteric Replacement
The 3-sulfonylazetidine moiety can act as a bioisostere for:
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4-Sulfonylpiperidines: Reduces molecular weight and lipophilicity while maintaining the H-bond acceptor vector.
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N-Aryl Sulfonamides: Provides a rigidified, saturated linker that alters the vector of the aryl group relative to the nitrogen.
SAR Logic & Design Considerations
Figure 2: Structure-Activity Relationship (SAR) Logic
Case Study Context: GPCR & Transporter Ligands
In the context of Glycine Transporter 1 (GlyT1) inhibitors or GPCR antagonists, the 3-sulfonylazetidine core has been utilized to:
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Improve Selectivity: The rigid 4-membered ring restricts conformational freedom, potentially reducing off-target binding compared to flexible alkyl chains.
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Enhance CNS Exposure: The lowered pKa (relative to pyrrolidine analogs) reduces efflux transporter liability (P-gp substrate potential).
References
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Synthesis of 3-Substituted Azetidines
- Title: "Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinyl
- Source: Journal of Organic Chemistry (2025)
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URL:[Link]
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Metabolic Stability of Fluorinated Scaffolds
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Azetidines in Medicinal Chemistry
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Commercial Building Block Data
- Title: "3-(2-fluorophenyl)azetidine hydrochloride Compound Summary"
- Source: PubChem
-
URL:[Link]
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Sulfone/Sulfoxide pKa Effects
- Title: "pKa of Hydrogen Next to Sulfoxide and Sulfone"
- Source: ResearchG
-
URL:[Link]
